molecular formula C8H17N3O B2476746 1-Methyl-3-(1-methylpiperidin-4-yl)urea CAS No. 1602197-45-4

1-Methyl-3-(1-methylpiperidin-4-yl)urea

Cat. No. B2476746
M. Wt: 171.244
InChI Key: SCHUXUBXKBRDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-3-(1-methylpiperidin-4-yl)urea” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives has been a subject of numerous scientific studies . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(1-methylpiperidin-4-yl)urea” consists of a urea group attached to a 1-methylpiperidin-4-yl group . The InChI code for this compound is 1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) .

Scientific Research Applications

Synthetic Pathways and Drug Development

1-Methyl-3-(1-methylpiperidin-4-yl)urea serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Zhang et al. (2019) established a high-yield synthetic method for producing this compound, emphasizing its importance in pharmaceutical research. The process involves multi-step nucleophilic reactions starting from commercially available precursors, demonstrating a systematic approach to obtaining this compound with a total yield of up to 92% (Zhang et al., 2019).

Molecular Structure and Interaction Studies

The study of urea derivatives, including 1-Methyl-3-(1-methylpiperidin-4-yl)urea, extends to understanding their molecular structures and interactions. Habibi et al. (2013) determined the crystal structure of a closely related urea derivative, revealing insights into its planar molecular configuration and the stabilization mechanisms through hydrogen bonding. This research contributes to a deeper understanding of the structural properties critical for designing molecules with specific biological or chemical activities (Habibi et al., 2013).

Applications in Material Science

Urea derivatives, including 1-Methyl-3-(1-methylpiperidin-4-yl)urea, find applications in material science, particularly in the development of slow-release fertilizers. Jahns and Kaltwasser (2000) investigated the microbial degradation of methyleneureas, a class of compounds related to urea derivatives used as slow-release nitrogen fertilizers. Their study sheds light on the enzymatic breakdown mechanisms, offering potential for enhancing the efficiency and environmental compatibility of agricultural products (Jahns & Kaltwasser, 2000).

Chemical Sensing and Detection

The urea framework, exemplified by 1-Methyl-3-(1-methylpiperidin-4-yl)urea, is instrumental in developing chemical sensors. Wang et al. (2017) designed a fluorescent sensor based on a urea derivative for the selective and sensitive detection of aluminum ions (Al3+). This application underscores the versatility of urea derivatives in analytical chemistry, providing tools for environmental monitoring and biomedical diagnostics (Wang et al., 2017).

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHUXUBXKBRDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(1-methylpiperidin-4-yl)urea

CAS RN

1602197-45-4
Record name 3-methyl-1-(1-methylpiperidin-4-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.